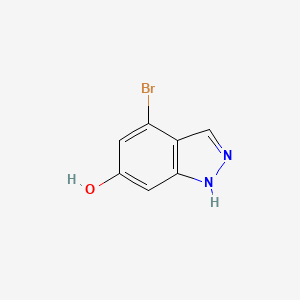

![molecular formula C14H9BrCl2O2 B1532284 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-52-1](/img/structure/B1532284.png)

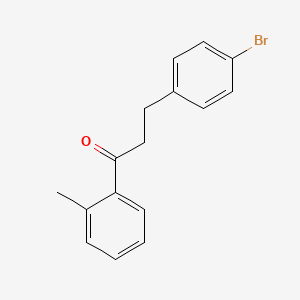

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride

Overview

Description

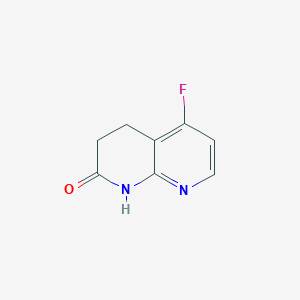

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is determined by its molecular formula, C14H9Br2ClO2 . The presence of bromine, chlorine, and oxygen atoms in the molecule contributes to its unique chemical properties .Physical And Chemical Properties Analysis

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride has a predicted boiling point of 475.9±40.0 °C and a predicted density of 1.736±0.06 g/cm3 . These properties can influence how the compound behaves in different environments and how it can be handled and stored .Scientific Research Applications

- Cancer Research

- Summary of Application : “5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride” has been used in the synthesis of a new heterocyclic compound that has shown anticancer activity against human lung adenocarcinoma cells .

- Methods of Application : The compound was designed using “5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride” as the starting material. It was obtained through organic synthesis and characterized by single crystal X-ray crystallography, 1H NMR, and IR spectroscopy .

- Results or Outcomes : The compound showed excellent antitumor activity in vitro by reducing cancer cell viability. In vivo xenograft experiments also indicated its antitumor activity against SPC-A-1 human lung adenocarcinoma cells .

-

Proteomics Research

- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

- Results or Outcomes : The outcomes of this research can also vary widely, but the use of this compound can contribute to a greater understanding of protein structures and functions .

-

Diabetes Treatment Research

-

Production of SGLT2 Inhibitors

- Summary of Application : This compound has been used in the large-scale production of a key intermediate of SGLT2 inhibitors . SGLT2 inhibitors are a class of drugs used primarily in the treatment of type 2 diabetes.

- Results or Outcomes : The result is a more efficient and practical method for the production of SGLT2 inhibitors .

-

Chemical Research

- Summary of Application : This compound is often used in chemical research, particularly in the synthesis of other complex molecules .

- Results or Outcomes : The outcomes of this research can also vary widely, but the use of this compound can contribute to the synthesis of new molecules and the development of new chemical reactions .

-

Biochemical Research

- Summary of Application : “5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride” is also used in biochemical research .

- Results or Outcomes : The outcomes of this research can also vary widely, but the use of this compound can contribute to a greater understanding of biochemical structures and functions .

Safety And Hazards

Handling 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride requires caution due to its reactivity . It is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is also known to cause respiratory irritation . Therefore, it should be handled with appropriate protective equipment and stored properly .

properties

IUPAC Name |

5-bromo-2-[(4-chlorophenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrCl2O2/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOQKXYWLDITOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)

![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)